

Technical Guide: 2-(4-Methylphenoxy)benzaldehyde (CAS No. 19434-35-6)

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methylphenoxy)benzaldehyde**, a diaryl ether derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its potential biological activities based on the known pharmacology of related diaryl ether and benzaldehyde compounds. A proposed workflow for its synthesis and a representative signaling pathway potentially modulated by this class of compounds are visualized using Graphviz diagrams.

Chemical and Physical Properties

2-(4-Methylphenoxy)benzaldehyde is an aromatic aldehyde containing a diaryl ether linkage. The presence of both the aldehyde functional group and the phenoxy moiety makes it a versatile intermediate for further chemical modifications.

Property	Value	Source
CAS Number	19434-35-6	
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.25 g/mol	[1]
IUPAC Name	2-(4-methylphenoxy)benzaldehyde	[1]
Synonyms	2-(p-Tolyloxy)benzaldehyde	

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require experimental determination.

Synthesis of 2-(4-Methylphenoxy)benzaldehyde

The synthesis of **2-(4-Methylphenoxy)benzaldehyde** can be achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[2][3][4][5]

Proposed Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of **2-(4-Methylphenoxy)benzaldehyde** from 2-chlorobenzaldehyde and p-cresol.

Materials:

- 2-Chlorobenzaldehyde
- p-Cresol (4-methylphenol)
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

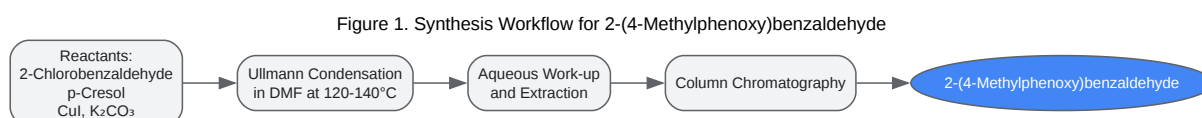
- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (1 equivalent), p-cresol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chlorobenzaldehyde).

- **Reaction Execution:** Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.
- **Monitoring the Reaction:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure **2-(4-Methylphenoxy)benzaldehyde**.
- **Characterization:** Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Synthesis Workflow Diagram



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Caption: Synthesis Workflow Diagram

Potential Biological Activities and Applications

While specific biological data for **2-(4-Methylphenoxy)benzaldehyde** is limited in publicly accessible literature, the diaryl ether scaffold is a well-established pharmacophore found in numerous biologically active compounds.[\[6\]](#)[\[7\]](#) This suggests that **2-(4-Methylphenoxy)benzaldehyde** could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

- **Anticancer:** Many diaryl ether derivatives exhibit potent anticancer activity by inhibiting various protein kinases and other cellular targets.[\[8\]](#)
- **Anti-inflammatory:** The diaryl ether motif is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory pathways.[\[9\]](#)
- **Antimicrobial:** Certain diaryl ethers have demonstrated antibacterial and antifungal properties.[\[10\]](#)
- **Antiviral and Antiparasitic:** This chemical class has also been explored for the development of agents against viral and parasitic infections.[\[8\]](#)

Cytotoxicity of Benzaldehyde Derivatives

Benzaldehyde and its substituted analogs have been reported to exhibit cytotoxic effects against various cancer cell lines.[\[11\]](#)[\[12\]](#)[\[13\]](#) The aldehyde functional group can react with biological nucleophiles, potentially contributing to its cellular toxicity. The specific substitution pattern on the aromatic rings of **2-(4-Methylphenoxy)benzaldehyde** will influence its cytotoxic profile.

Potential Signaling Pathway Modulation

Given the prevalence of the diaryl ether scaffold in kinase inhibitors and other signaling modulators, it is plausible that **2-(4-Methylphenoxy)benzaldehyde** or its derivatives could interact with key cellular signaling pathways. One such pathway that is frequently implicated in the biological activities of diaryl ethers is the NF-κB signaling pathway, which plays a central role in inflammation and cancer.[\[14\]](#)

The diagram below illustrates a generalized representation of the NF-κB signaling pathway, which could be a potential target for diaryl ether compounds.

Caption: Generalized NF-κB Signaling Pathway

Disclaimer: This pathway is a generalized representation and has not been experimentally validated for **2-(4-Methylphenoxy)benzaldehyde**. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

2-(4-Methylphenoxy)benzaldehyde, with its diaryl ether structure, represents a promising scaffold for the development of novel molecules with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a detailed protocol for its synthesis, and an overview of its potential biological activities based on related compounds. Further experimental investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

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